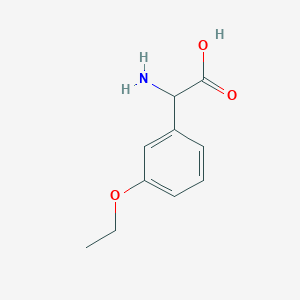

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of applications in various fields such as medicinal chemistry, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinate salts with hydrazine or its derivatives. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions . Although the specific synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the molecular geometric structure, vibrational frequencies, and electronic absorption spectroscopy of a related molecule, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, were calculated using density functional theory (DFT) with the 6-311++G(d,p) basis set . These computational methods can be used to predict the molecular structure of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol as well.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be explored through their ability to undergo various chemical transformations. For example, the synthesis of Schiff bases from triazole-thiol compounds involves condensation reactions with aldehydes . The triazole-thiol group is also reactive towards electrophiles and can participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect properties such as melting point, solubility, and reactivity. For instance, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using X-ray crystallography, and its melting point was reported . Similarly, the physical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol could be studied using these methods to gain insights into its physicochemical characteristics.

科学的研究の応用

-

- 1,2,4-Triazole-3-thiols are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups. Relatively low toxicity, good pharmacokinetic and pharmacodynamic properties of triazole, its resistance to metabolic degradation are another advantages .

- The synthesis of these compounds often involves the reaction of appropriate hydrazide compounds with 1,4-substituted thiosemicarbazides .

Safety And Hazards

将来の方向性

The future directions for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol and similar compounds involve the design and synthesis of new heterocyclic derivatives . The variation/position of substituents in the inhibitors has a profound impact on potency and selectivity . This work establishes innovative design principles towards the development of a therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s .

特性

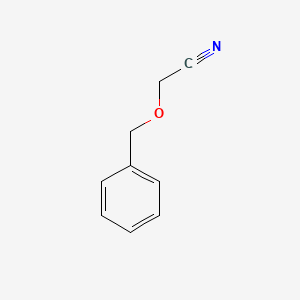

IUPAC Name |

3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNXXMGQSTKBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395581 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667437-59-4 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)